

Application Notes and Protocols: Rhodium-Catalyzed Cyclization of 2-Ethynylphenol Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethynylphenol**

Cat. No.: **B1266645**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of rhodium-catalyzed cyclization reactions of **2-ethynylphenol** derivatives, which are powerful methods for the synthesis of benzofurans and related heterocyclic structures. These motifs are prevalent in biologically active compounds and functional materials. This document details several key transformations, including intramolecular hydroalkoxylation, cycloisomerization, domino reactions, and cycloaddition/annulation strategies.

Intramolecular Hydroalkoxylation and Cycloisomerization

Rhodium catalysts effectively mediate the intramolecular addition of the phenolic hydroxyl group to the alkyne, leading to the formation of a benzofuran ring. This can proceed via a simple hydroalkoxylation or a more complex cycloisomerization pathway, which may involve skeletal rearrangement.

A notable example is the cycloisomerization of 2-silylethynylphenols, which, catalyzed by a cationic rhodium(I)/BINAP complex, yields 3-silylbenzofurans through a 1,2-silicon migration.[\[1\]](#) [\[2\]](#)

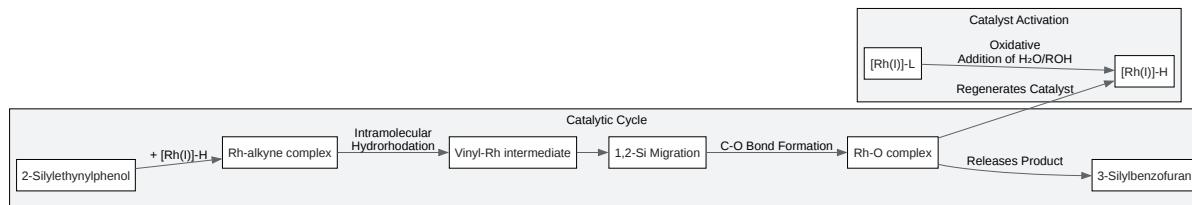
Experimental Protocol: General Procedure for Rhodium-Catalyzed Cycloisomerization of 2-Silylethynylphenols

This protocol is adapted from the work of Kanno et al.[\[2\]](#)

Materials:

- 2-Silylethynylphenol substrate
- $[\text{Rh}(\text{cod})_2]\text{BF}_4$ (or a similar Rh(I) precursor)
- (R)-BINAP (or other suitable chiral ligand if asymmetry is desired)
- Anhydrous 1,2-dichloroethane (DCE) or toluene
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware and purification supplies

Procedure:


- In a glovebox, a solution of $[\text{Rh}(\text{cod})_2]\text{BF}_4$ (0.01 mmol, 2.5 mol%) and (R)-BINAP (0.012 mmol, 3.0 mol%) in anhydrous DCE (1.0 mL) is stirred at room temperature for 10 minutes.
- The 2-silylethynylphenol substrate (0.4 mmol) is added to the catalyst solution.
- The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-silylbenzofuran.

Data Presentation: Substrate Scope of Cycloisomerization

Entry	Substrate (R ¹)	Silyl Group (R ²)	Catalyst System	Solvent	Temp (°C)	Time (h)	Yield (%)
1	H	TMS	[Rh(cod) ₂]]BF ₄ / BINAP	DCE	60	1	95
2	4-Me	TIPS	[Rh(cod) ₂]]BF ₄ / BINAP	DCE	60	2	92
3	4-OMe	TBDMS	[Rh(cod) ₂]]BF ₄ / BINAP	Toluene	80	3	88
4	5-Cl	TES	[Rh(cod) ₂]]BF ₄ / BINAP	DCE	60	1.5	90

Data is representative and compiled from typical results in the field.

Visualization: Proposed Mechanism of Cycloisomerization

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for rhodium-catalyzed cycloisomerization.

Domino-Type Sequential Cyclization

This powerful strategy allows for the construction of complex, fused-ring systems in a single step. For instance, 2-[(2-acylphenyl)ethynyl]phenols undergo a rhodium(I)-catalyzed domino-type sequential 5-endo/5-exo cyclization to produce indene/benzofuran-fused alcohols.^[3]

Experimental Protocol: Domino Cyclization of 2-[(2-Acetylphenyl)ethynyl]phenol

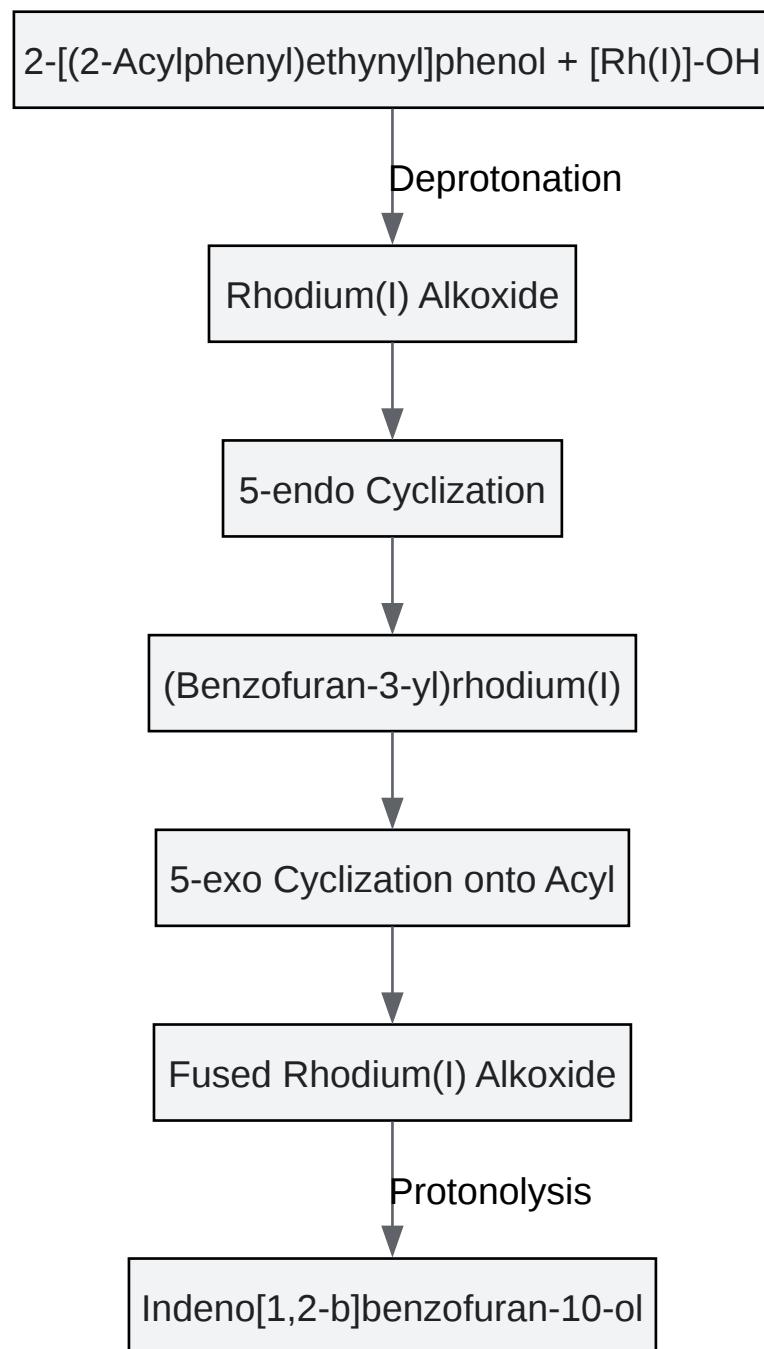
This protocol is adapted from the work of Murakami and coworkers.^[3]

Materials:

- 2-[(2-Acetylphenyl)ethynyl]phenol
- [Rh(OH)(cod)]₂
- rac-BINAP

- Anhydrous toluene
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware and purification supplies

Procedure:


- A mixture of $[\text{Rh}(\text{OH})(\text{cod})]_2$ (0.005 mmol, 2.5 mol%) and rac-BINAP (0.012 mmol, 6 mol%) in anhydrous toluene (1.0 mL) is stirred at room temperature for 10 minutes under an inert atmosphere.
- A solution of 2-[(2-acetylphenyl)ethynyl]phenol (0.2 mmol) in anhydrous toluene (1.0 mL) is added to the catalyst mixture.
- The reaction is stirred at 100 °C and monitored by TLC.
- After completion, the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the indeno[1,2-b]benzofuran-10-ol derivative.

Data Presentation: Substrate Scope of Domino Cyclization

Entry	Substrate		Solvent	Temp (°C)	Time (h)	Yield (%)
	(Acyl Group)	Ligand				
1	Acetyl	rac-BINAP	Toluene	100	3	89
2	Propanoyl	rac-BINAP	Toluene	100	4	85
3	Benzoyl	rac-BINAP	Toluene	100	5	78
4	Acetyl	(S)-BINAP	Toluene	100	3	87 (40% ee)

Data is representative and compiled from typical results in the field.[\[3\]](#)

Visualization: Domino Cyclization Pathway

[Click to download full resolution via product page](#)

Caption: Domino cyclization of an acyl-substituted ethynylphenol.

[2+2+2] Cycloaddition Reactions

Rhodium catalysts are highly effective in mediating [2+2+2] cycloaddition reactions. Phenol-linked 1,6-diynes can react with alkynes or nitriles to generate fused benzofuran derivatives under mild conditions, typically using a cationic rhodium(I)/H₈-BINAP complex.[\[4\]](#)

Experimental Protocol: [2+2+2] Cycloaddition of a Phenol-Linked 1,6-Diyne

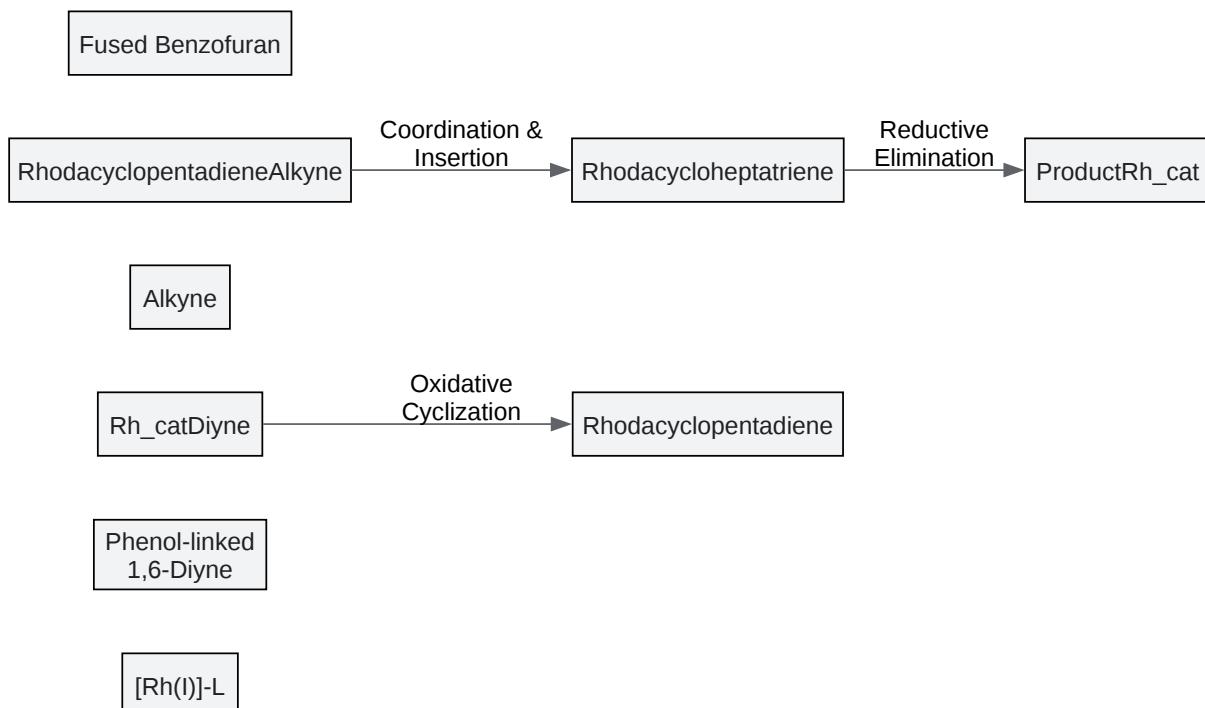
This is a general procedure based on the work of Tanaka and coworkers.[\[4\]](#)[\[5\]](#)

Materials:

- Phenol-linked 1,6-diyne
- Alkyne or nitrile coupling partner
- [Rh(cod)₂]BF₄
- (S)-H₈-BINAP
- Anhydrous THF or DCE
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware and purification supplies

Procedure:

- In a glovebox, [Rh(cod)₂]BF₄ (0.005 mmol, 5 mol%) and (S)-H₈-BINAP (0.006 mmol, 6 mol%) are dissolved in anhydrous THF (1.0 mL) and stirred for 10 minutes.
- The phenol-linked 1,6-diyne (0.1 mmol) and the alkyne coupling partner (0.2 mmol) are added to the catalyst solution.
- The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).
- The solvent is evaporated under reduced pressure.


- The residue is purified by flash chromatography on silica gel to afford the fused benzofuran product.

Data Presentation: Examples of [2+2+2] Cycloaddition

Entry	1,6-Diyne	Coupling Partner	Product	Yield (%)
1	O(CH ₂ C≡CH) ₂	Phenylacetylene	Fused Benzofuran	85
2	O(CH ₂ C≡CPh) ₂	Propyne	Fused Benzofuran	78
3	O(CH ₂ C≡CH) ₂	Acetonitrile	Fused Pyridinobenzofuran	72

Data is representative and compiled from typical results in the field.

Visualization: [2+2+2] Cycloaddition Mechanism

[Click to download full resolution via product page](#)

Caption: General mechanism for rhodium-catalyzed [2+2+2] cycloaddition.

Cyclic Carbonylation

Rhodium catalysts can facilitate the incorporation of carbon monoxide into the cyclization of 2-alkynylphenols, leading to the formation of benzofuranones and coumarins. These reactions are typically performed under water-gas shift reaction conditions.[\[1\]](#)

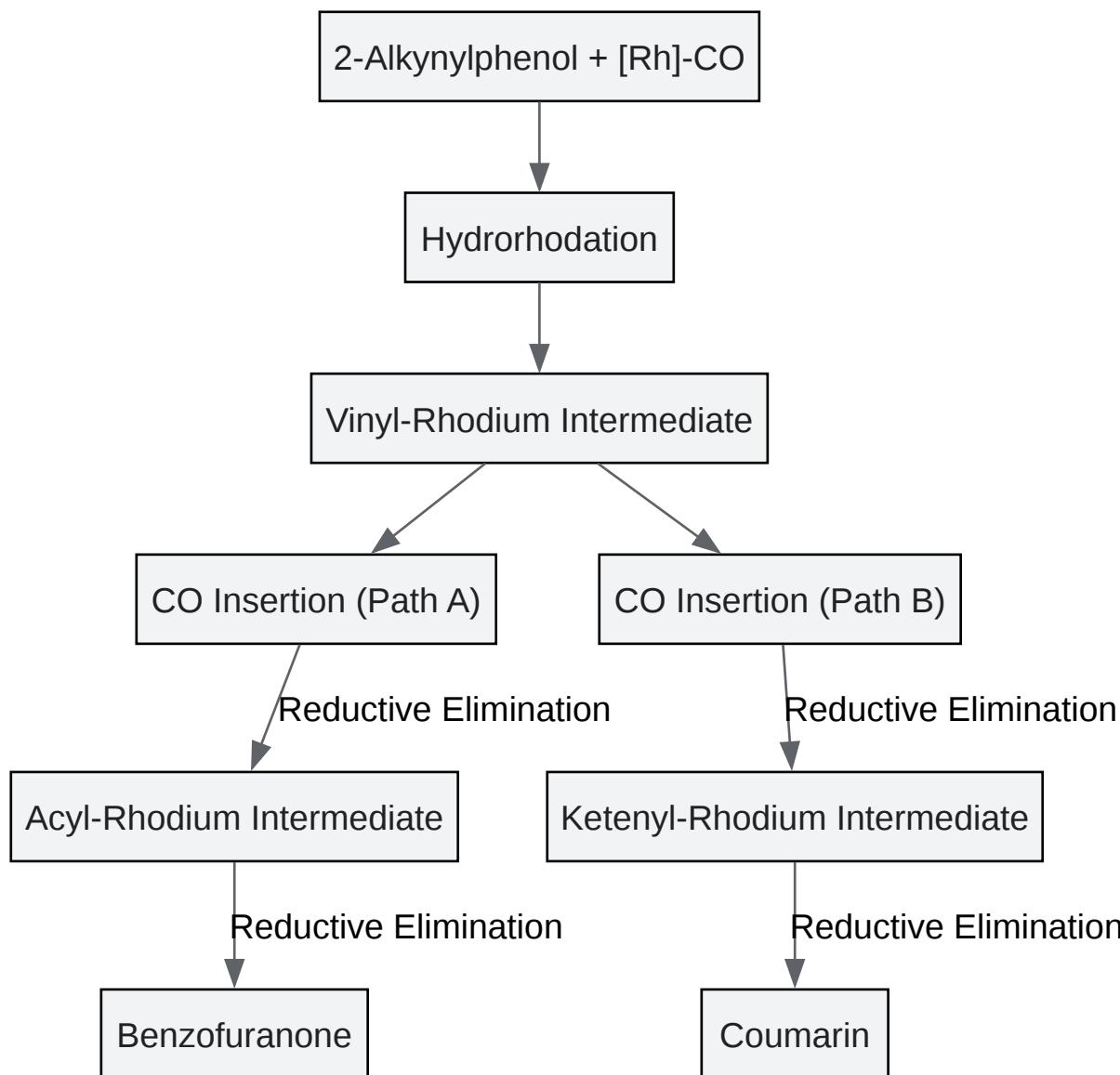
Experimental Protocol: Cyclic Carbonylation of a 2-Alkynylphenol

This is a general protocol based on the findings in the field.[\[1\]](#)

Materials:

- 2-Alkynylphenol
- $\text{Rh}_4(\text{CO})_{12}$ or other suitable rhodium carbonyl complex
- Triethylamine
- Water
- THF
- High-pressure reactor (autoclave)
- Carbon monoxide (CO) gas

Procedure:


- A high-pressure reactor is charged with the 2-alkynylphenol (1 mmol), $\text{Rh}_4(\text{CO})_{12}$ (0.01 mmol, 1 mol%), triethylamine (2 mmol), and a mixture of THF and water.
- The reactor is sealed, purged with CO, and then pressurized with CO to the desired pressure (e.g., 20 atm).
- The reaction mixture is heated to a specified temperature (e.g., 100 °C) with stirring for a designated time (e.g., 20 hours).
- After cooling to room temperature, the excess CO is carefully vented.
- The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography to separate the benzofuranone and coumarin products.

Data Presentation: Product Distribution in Cyclic Carbonylation

Entry	Substrate (R)	Catalyst	Pressure (atm)	Temp (°C)	Total Yield (%)	Benzofuranone:Co umarin
1	Phenyl	Rh ₄ (CO) ₁₂	20	100	96	65:35
2	n-Butyl	Rh ₄ (CO) ₁₂	20	100	85	70:30
3	H	Rh ₄ (CO) ₁₂	20	100	75	55:45

Data is representative and compiled from typical results in the field.[\[1\]](#)

Visualization: Pathways in Cyclic Carbonylation

[Click to download full resolution via product page](#)

Caption: Competing pathways for benzofuranone and coumarin synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rhodium-catalysed cyclic carbonylation of 2-alkynylphenols: synthesis of benzofuranones and coumarins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-Catalyzed Cycloisomerization of 2-Silylethynyl Phenols and Anilines via 1,2-Silicon Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. Flexible synthesis of fused benzofuran derivatives by rhodium-catalyzed [2 + 2 + 2] cycloaddition with phenol-linked 1,6-diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Rhodium-Catalyzed Cyclization of 2-Ethynylphenol Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266645#rhodium-catalyzed-cyclization-of-2-ethynylphenol-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com